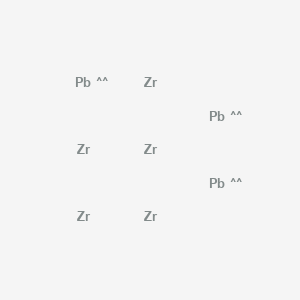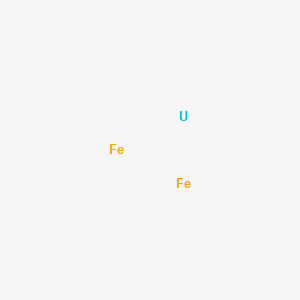
Iron;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-uranium compounds, often referred to as ferrouranium, are alloys composed of iron and uranium. These compounds are notable for their unique properties, which include high density, significant hardness, and the ability to form intermetallic compounds such as U₆Fe and UFe₂ . Ferrouranium has been used historically in various industrial applications, particularly in the steel industry, due to its ability to enhance the mechanical properties of steel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iron-uranium compounds typically involves the direct combination of iron and uranium at high temperatures. The process can be carried out in an electric arc furnace, where iron and uranium metals are melted together. The resulting alloy is then cooled and solidified. The reaction conditions often include temperatures exceeding 1000°C to ensure complete melting and mixing of the metals .
Industrial Production Methods
Industrial production of ferrouranium involves the use of depleted uranium, which is a byproduct of the nuclear industry. The uranium is alloyed with iron in specific proportions, usually containing about 35-50% uranium and 1.5-4.0% carbon . The alloy is then cast into ingots or other desired shapes for further processing.
Chemical Reactions Analysis
Types of Reactions
Iron-uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both iron and uranium, which can exhibit multiple oxidation states.
Common Reagents and Conditions
Oxidation: Iron-uranium compounds can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or carbon monoxide, converting uranium oxides back to metallic uranium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various uranium oxides, such as UO₂ and U₃O₈, and intermetallic compounds like U₆Fe and UFe₂ .
Scientific Research Applications
Iron-uranium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iron-uranium compounds involves their interaction with various molecular targets and pathways. In the context of their industrial applications, the presence of uranium in the alloy enhances the mechanical properties of steel by forming stable intermetallic compounds that improve the material’s strength and toughness . In biological systems, uranium compounds can interact with cellular components, leading to potential toxic effects .
Comparison with Similar Compounds
Iron-uranium compounds can be compared with other similar compounds, such as:
Ferrovanadium: An alloy of iron and vanadium used as a deoxidizer and to improve the mechanical properties of steel.
Ferronickel: An alloy of iron and nickel used to enhance the corrosion resistance and toughness of steel.
Ferrochromium: An alloy of iron and chromium used to increase the hardness and corrosion resistance of steel.
The uniqueness of iron-uranium compounds lies in their ability to significantly lower the melting point of iron and form stable intermetallic compounds, which are not commonly observed with other ferroalloys .
Properties
CAS No. |
12023-42-6 |
|---|---|
Molecular Formula |
Fe2U |
Molecular Weight |
349.72 g/mol |
IUPAC Name |
iron;uranium |
InChI |
InChI=1S/2Fe.U |
InChI Key |
ZXBBWJAUPRELIV-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


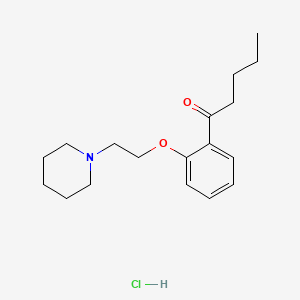

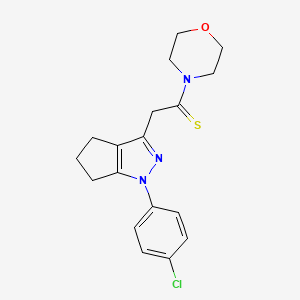
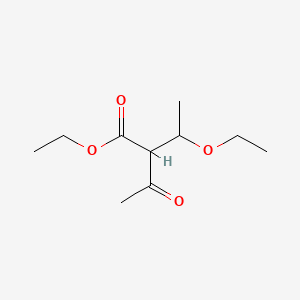

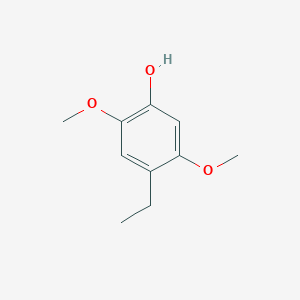

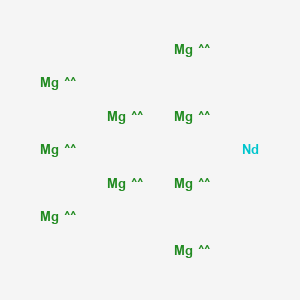

![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)
